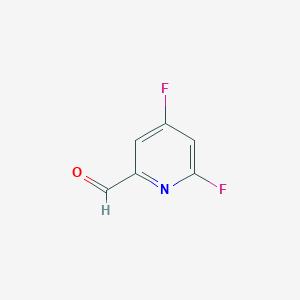
4,6-Difluoropicolinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Difluoropicolinaldehyde is a fluorinated derivative of picolinaldehyde, characterized by the presence of two fluorine atoms at the 4 and 6 positions of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoropicolinaldehyde typically involves the fluorination of picolinaldehyde derivatives. One common method is the direct fluorination of 4,6-dichloropicolinaldehyde using fluorinating agents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is usually carried out under reflux conditions to ensure complete substitution of chlorine atoms with fluorine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Difluoropicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed:
Oxidation: 4,6-Difluoropicolinic acid.
Reduction: 4,6-Difluoropicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,6-Difluoropicolinaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: Its derivatives are used in the development of fluorescent probes for imaging and diagnostic purposes.
Mécanisme D'action
The mechanism of action of 4,6-Difluoropicolinaldehyde is largely dependent on its chemical structure. The presence of fluorine atoms enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This property is exploited in various chemical reactions and biological interactions. In medicinal chemistry, the compound’s ability to form stable interactions with biological targets, such as enzymes and receptors, is crucial for its efficacy as a potential therapeutic agent .
Comparaison Avec Des Composés Similaires
3,5-Difluoropicolinaldehyde: Similar structure but with fluorine atoms at the 3 and 5 positions.
5-Fluoropicolinaldehyde: Contains a single fluorine atom at the 5 position.
3,6-Difluoropicolinaldehyde: Fluorine atoms at the 3 and 6 positions .
Comparison: 4,6-Difluoropicolinaldehyde is unique due to the specific positioning of fluorine atoms, which influences its reactivity and interaction with other molecules. This positioning can lead to different electronic and steric effects compared to its analogs, making it suitable for specific applications where other fluorinated picolinaldehydes may not be as effective .
Propriétés
Numéro CAS |
1239351-99-5 |
|---|---|
Formule moléculaire |
C6H3F2NO |
Poids moléculaire |
143.09 g/mol |
Nom IUPAC |
4,6-difluoropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3F2NO/c7-4-1-5(3-10)9-6(8)2-4/h1-3H |
Clé InChI |
HXACNQNQVKFTBK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C=O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


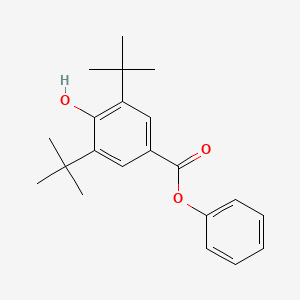
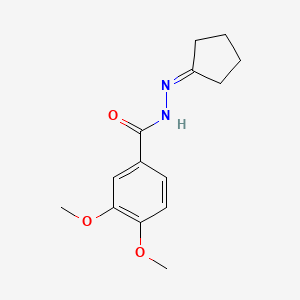

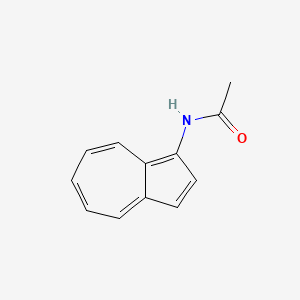
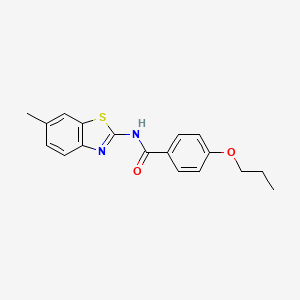
![1-[2-(4-Bromo-butoxy)-phenyl]-ethanone](/img/structure/B14151221.png)
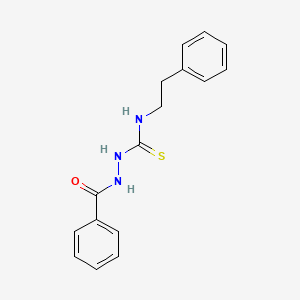

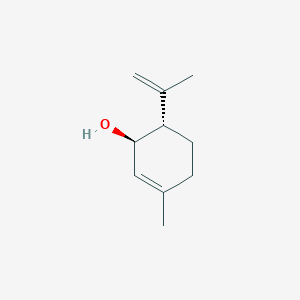
![tert-Butyl [1-(2,4,6-trimethylphenyl)ethoxy]acetate](/img/structure/B14151236.png)

![1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14151248.png)

![1,1-dichloro-2,2,6,7b-tetramethyl-1aH-cyclopropa[c]quinoline-3-carbaldehyde](/img/structure/B14151260.png)
